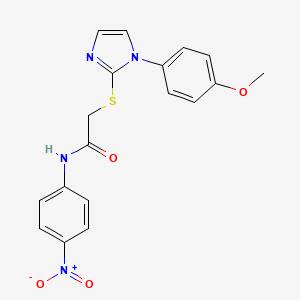

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-26-16-8-6-14(7-9-16)21-11-10-19-18(21)27-12-17(23)20-13-2-4-15(5-3-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJNXZWEXVTGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a thioether linkage, and an acetamide group, suggest potential biological activities that warrant detailed investigation.

Structural Features

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The imidazole moiety is particularly significant due to its prevalence in various pharmacologically active compounds.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Imidazole Ring | A common feature in biologically active molecules |

| Thioether Linkage | Enhances potential interactions with biological targets |

| Acetamide Group | Contributes to the overall biological activity |

Antimicrobial Properties

Preliminary studies indicate that compounds featuring imidazole and thioether functionalities exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance these effects. For example, related compounds have shown significant activity against various bacterial strains and fungi.

Anticancer Activity

Research into similar imidazole derivatives has demonstrated considerable anticancer effects. The compound's structure allows it to interact with specific enzymes and receptors involved in cancer cell proliferation. In vitro studies have shown that modifications to the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines.

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property is crucial for developing targeted therapies for diseases where specific enzymes play a pivotal role.

Case Studies

-

Study on Anticancer Activity :

- Researchers synthesized a series of imidazole derivatives, including variations of this compound.

- Results indicated that certain analogs exhibited IC50 values lower than established anticancer drugs like doxorubicin, suggesting a promising therapeutic potential.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of several thioether-containing compounds.

- The compound demonstrated substantial effectiveness against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics.

The biological activity of this compound can be attributed to its ability to bind selectively to biological targets such as enzymes and receptors. The thioether linkage enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Below is a comparative analysis of key structural derivatives (Table 1):

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in the target compound and 9j) correlate with antiproliferative activity, as seen in C6 tumor cell inhibition .

- Methoxy vs. Fluoro substituents : The 4-methoxyphenyl group in the target compound may improve solubility compared to fluorine (), but reduce metabolic stability .

- Thioether vs. alternative linkages : Thioether bridges (target compound, 9j, 21) enhance stability compared to ester or amine linkages in other derivatives.

Antiproliferative Activity

- The target compound’s nitro group mirrors derivatives in , which show IC₅₀ values of ~15.67 µg/mL against C6 glioma cells.

- Benzoimidazole-quinoline hybrids (e.g., 9j) exhibit high yields and structural complexity but lack reported bioactivity data .

Enzyme Inhibition

- Pyridine-based CD73 inhibitors () demonstrate that 4-methoxyphenyl and morpholine groups modulate enzyme affinity. The target compound’s nitro group may compete with these motifs for binding pockets .

Physicochemical Properties

- Melting Points : Nitro-substituted compounds (target, 9j) exhibit higher melting points (180–193°C) due to polarity and planar rigidity, compared to methyl/methoxy derivatives (179–183°C) .

- Lipophilicity : Fluorine substituents () increase logP values (e.g., XlogP = 3.4 in ), suggesting better membrane permeability than the target’s methoxy group .

Q & A

Basic: What are the key steps in synthesizing 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

Formation of the imidazole core : Reacting 4-methoxyphenyl-substituted precursors (e.g., aldehydes or amines) under cyclization conditions (e.g., using NH₄OAc in acetic acid at 80–100°C) .

Thioether linkage introduction : Coupling the imidazole intermediate with a thiol-containing acetamide derivative via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .

Final functionalization : Nitration or substitution at the phenyl ring using HNO₃/H₂SO₄ or electrophilic reagents, monitored by TLC and purified via recrystallization .

Optimization : Reaction temperature (60–120°C), pH (neutral to slightly basic), and solvent polarity (DMF or THF) are critical for yield (>70%) and purity (>95%). Spectroscopic validation (¹H/¹³C NMR, IR) is essential .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopy :

- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.3%) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.8 Å) in crystalline forms .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

Contradictions arise due to:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for anticancer assays) and cell lines (e.g., HepG2 vs. MCF-7) .

- Structural analogs : Compare with derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl reduces anticancer activity by 40%) .

- Mechanistic studies : Use fluorescence quenching or molecular docking to assess target binding (e.g., DNA topoisomerase II vs. bacterial cell walls) .

Example : A 2023 study showed dual nitro groups enhance DNA intercalation but reduce membrane permeability, explaining divergent activities .

Advanced: What strategies improve the compound’s stability and reactivity for in vivo studies?

Methodological Answer:

- Stability :

- pH adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of the acetamide group .

- Lyophilization : Increases shelf life by reducing oxidative degradation of the thioether group .

- Reactivity :

- Prodrug design : Mask the nitro group as a nitroreductase-sensitive moiety for targeted activation .

- Nanocarrier encapsulation : Liposomes or PLGA nanoparticles enhance solubility and reduce off-target effects .

Advanced: How can computational modeling predict the compound’s pharmacokinetics and target interactions?

Methodological Answer:

- ADME Prediction : Use SwissADME or QikProp to estimate logP (~2.5), bioavailability (70–80%), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR kinase) over 100 ns trajectories to assess binding free energy (ΔG ≤ –10 kcal/mol) .

- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Lys721 in EGFR) interacting with the nitro group and imidazole ring .

Basic: What are the primary biological targets and mechanisms of action proposed for this compound?

Methodological Answer:

- Antimicrobial : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (MIC = 8–16 µg/mL against S. aureus) .

- Anticancer : Induces apoptosis in cancer cells by inhibiting topoisomerase II (IC₅₀ = 12 µM in HeLa) and ROS generation .

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., CDK2 inhibition at Ki = 0.8 µM) .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?

Comparative Analysis (Data from ):

| Derivative | Substituent | Antimicrobial Activity (MIC, µg/mL) | Anticancer (IC₅₀, µM) |

|---|---|---|---|

| 4-Nitrophenyl analog | Dual nitro groups | 8–16 | 12 |

| 4-Chlorophenyl analog | Chloro substitution | 32–64 | 45 |

| 4-Methylphenyl analog | Methyl substitution | >128 | >100 |

| Key Insight : Electron-withdrawing groups (e.g., –NO₂) enhance reactivity and target affinity compared to electron-donating groups (–OCH₃, –CH₃) . |

Basic: What analytical techniques are used to assess purity and degradation products?

Methodological Answer:

- HPLC : C18 column (5 µm, 250 mm), UV detection at 254 nm; retention time ~8.2 min with >95% purity .

- TLC : Silica gel GF₂₅₄, chloroform:methanol (9:1); Rf = 0.6 .

- Stability-Indicating Methods : Forced degradation (acid/alkaline hydrolysis, oxidation) identifies major degradants (e.g., hydrolyzed acetamide) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.